molecular formula C9H8ClFO2 B13557874 2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one

2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B13557874
M. Wt: 202.61 g/mol
InChI Key: WMEQECXFPGKABR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and the appropriately substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoroacetophenone: Similar structure but lacks the methoxy group.

    Bromo-4-fluoroacetophenone: Contains a bromine atom instead of chlorine.

    4-Fluoro-2-methoxyphenylboronic acid: Similar aromatic substitution pattern but different functional groups.

Uniqueness

2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the combination of chlorine, fluorine, and methoxy substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-1-(4-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3

InChI Key

WMEQECXFPGKABR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)CCl

Origin of Product

United States

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